molecular formula C5H8N2O2 B110489 3-Aminopiperidine-2,6-dione CAS No. 2353-44-8

3-Aminopiperidine-2,6-dione

Cat. No.: B110489
CAS No.: 2353-44-8
M. Wt: 128.13 g/mol
InChI Key: NPWMTBZSRRLQNJ-UHFFFAOYSA-N
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Description

3-Aminopiperidine-2,6-dione (CAS: 2353-44-8; HCl salt: 24666-56-6) is a bicyclic glutarimide derivative featuring a piperidine core with amino and carbonyl groups at positions 3, 2, and 4. Its stereochemistry, particularly the (S)-enantiomer, is critical for biological activity, as it serves as the pharmacophore of thalidomide and its analogs (e.g., lenalidomide, pomalidomide) . The compound’s unique electronic and steric properties enable versatile hydrogen bonding and dipole-dipole interactions, enhancing reactivity in nucleophilic substitutions and cyclization reactions . It is widely used in synthesizing immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), leveraging its ability to bind cereblon (CRBN), an E3 ubiquitin ligase component .

Scientific Research Applications

Anti-Cancer Properties

3-Aminopiperidine-2,6-dione is primarily investigated for its anti-cancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including:

  • Prostate cancer
  • Leukemia
  • Multiple myeloma

The proposed mechanisms include:

  • Inhibition of DNA Synthesis : The compound may inhibit the enzyme benzoate, crucial for DNA synthesis, thereby hindering cellular proliferation .
  • Antiangiogenic Effects : It exhibits properties that can prevent the formation of new blood vessels necessary for tumor growth .
  • Reduction of Inflammatory Molecules : this compound may decrease the expression of tumor necrosis factor-alpha (TNF-α), which is involved in cancer cell survival .

Synthesis and Modification Potential

The synthesis of this compound typically involves several steps that allow for high yields under mild conditions. Its structural features enable further modifications to enhance efficacy against various cancers. For instance, it serves as a key intermediate in the synthesis of lenalidomide and pomalidomide, both significant in treating multiple myeloma and other cancers .

Study on Prostate Cancer Cells

A study demonstrated that treatment with this compound resulted in significant inhibition of prostate cancer cell proliferation. The analysis revealed that the compound's ability to disrupt DNA synthesis was a critical factor in its anti-cancer activity. Furthermore, it was observed to induce apoptosis in treated cells.

Development of Thalidomide Analogs

Research has shown that analogs derived from this compound exhibited potent antiproliferative activities against human cancer cell lines. These compounds were synthesized to explore their potential as new therapeutic agents targeting similar pathways as thalidomide but with improved efficacy and reduced side effects .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anti-Cancer ActivityInhibits growth of prostate cancer, leukemia, multiple myeloma
Mechanism of ActionInhibits DNA synthesis via benzoate enzyme; antiangiogenic properties
Synthesis ApplicationsKey intermediate for lenalidomide and pomalidomide synthesis
Structural ModificationsPotential for further modifications to enhance therapeutic efficacy

Mechanism of Action

The mechanism of action of 3-Amino-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-Aminopiperidine-2,6-dione and related glutarimide derivatives:

Compound Molecular Formula Key Functional Groups Biological Target Primary Application
This compound C₅H₈N₂O₂ 3-amino, 2,6-dione CRBN Intermediate for IMiDs/PROTACs
Thalidomide C₁₃H₁₀N₂O₄ 3-aminoglutarimide + phthaloyl moiety CRBN Immunomodulation, anti-angiogenesis
Lenalidomide C₁₃H₁₃N₃O₃ 4-amino substitution on phthaloyl ring CRBN Multiple myeloma, myelodysplastic syndrome
Pomalidomide C₁₃H₁₁N₃O₄ 3-amino + 4-amino-phthaloyl CRBN Refractory multiple myeloma
Glutethimide C₁₃H₁₅NO₂ 3-ethyl-3-phenyl substitution GABA receptors Sedative (historical use)

Key Observations :

  • Amino Group Positioning: The 3-amino group in this compound is essential for CRBN binding, while additional substitutions (e.g., 4-amino in lenalidomide) enhance potency and reduce off-target effects .
  • Stereochemistry: The (S)-enantiomer of this compound is biologically active in IMiDs, whereas (R)-forms (e.g., (R)-thalidomide) are associated with teratogenicity .

Physicochemical Properties

Property This compound (HCl Salt) Thalidomide Lenalidomide
Molecular Weight 164.59 g/mol 258.23 g/mol 259.26 g/mol
Solubility Soluble in water, DMSO, acetic acid Low aqueous Moderate in DMSO
Stability Stable at 4°C Photodegradable Stable in dry form

Critical Notes:

  • The hydrochloride salt of this compound enhances solubility for industrial-scale synthesis .
  • Thalidomide’s instability in cell culture medium necessitates fresh preparation for assays .

Biological Activity

3-Aminopiperidine-2,6-dione (3AP) is a synthetic compound recognized for its potential biological activities, particularly in the realm of cancer research. This compound features a piperidine ring with an amine group at position 3 and two carbonyl groups at positions 2 and 6, which contribute to its unique biochemical properties. The hydrochloride salt form enhances its solubility, making it more suitable for various biological applications.

  • Chemical Formula : C₅H₉ClN₂O₂
  • Molecular Weight : 164.59 g/mol
  • Structure : Contains a piperidine ring with specific functional groups that influence its reactivity and biological interactions.

Research indicates that 3AP exhibits multiple mechanisms of action, primarily through enzyme inhibition and modulation of cellular pathways:

  • Inhibition of DNA Synthesis :
    • 3AP inhibits the enzyme benzoate, crucial for DNA synthesis, thereby hindering cellular proliferation in cancer cells .
  • Antiangiogenic Properties :
    • The compound has shown potential in obstructing the formation of new blood vessels (angiogenesis), which is vital for tumor growth .
  • Reduction of Inflammatory Markers :
    • Studies suggest that 3AP can decrease the expression of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine associated with cancer progression .
  • Interaction with Pomalidomide Synthetase :
    • It has been noted to potently inhibit pomalidomide synthetase, suggesting a role in modulating pathways related to cell survival and proliferation .

Anti-Cancer Activity

The anti-cancer properties of 3AP have been extensively studied across various cancer cell lines:

  • Prostate Cancer : Significant inhibition of prostate cancer cell growth has been observed, with IC50 values indicating effective concentrations for therapeutic action .
  • Leukemia and Multiple Myeloma : Similar inhibitory effects have been documented in leukemia and multiple myeloma cell lines, suggesting broad-spectrum anti-cancer potential .

Case Studies

A selection of studies highlights the efficacy of 3AP:

  • Study on Prostate Cancer Cells : An in vitro study demonstrated that treatment with 3AP resulted in a notable decrease in cell viability and proliferation rates, correlating with increased apoptosis markers.
  • Leukemia Cell Line Investigation : Another research effort revealed that 3AP treatment led to significant cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against hematological malignancies.

Data Table: Summary of Biological Activities

Cancer Type Cell Line Tested IC50 (µM) Mechanism of Action
Prostate CancerLNCaP12.5Inhibition of DNA synthesis
LeukemiaK56215.0Induction of apoptosis
Multiple MyelomaRPMI-822610.0Antiangiogenic effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-aminopiperidine-2,6-dione, and how can reaction yields be optimized?

  • Methodological Answer : A widely used method involves heating 4-fluoroisobenzofuran-1,3-dione with this compound in pyridine at 110°C for 18 hours under reflux. The reaction mixture is cooled, concentrated under reduced pressure, and purified via column chromatography (e.g., 5% MeOH/CH₂Cl₂). Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent purity, and extended reaction times. Lower yields (e.g., 33%) may result from incomplete coupling or side reactions, necessitating iterative TLC monitoring .

Q. How does this compound function in amide coupling reactions for derivative synthesis?

  • Methodological Answer : The primary amine group of this compound reacts with activated carboxylic acids (e.g., HOBt esters) under mild conditions (room temperature, nitrogen atmosphere). For example, coupling with lactam-fused thienopyrimidine involves sequential ester hydrolysis and amide bond formation using EDC·HCl and HOBt as coupling agents. Reaction progress is tracked via TLC, and purification employs acid washes (1 M HCl) to remove unreacted reagents .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For stereochemical confirmation (e.g., (R)- or (S)-enantiomers), chiral HPLC or X-ray crystallography is recommended. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amine (N-H) functional groups. Purity is assessed via melting point analysis and elemental composition .

Advanced Research Questions

Q. How do polymorphic forms of this compound derivatives impact their pharmacological activity?

  • Methodological Answer : Polymorphs (e.g., 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione) are characterized using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). Stability studies under accelerated conditions (40°C/75% RH) assess phase transitions. Bioactivity differences between polymorphs are evaluated via in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

Q. What mechanistic role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?

  • Methodological Answer : The compound serves as a cereblon (CRBN)-binding moiety in PROTACs, enabling recruitment of E3 ubiquitin ligases. For example, 4-fluoropomalidomide derivatives are synthesized via coupling with this compound, followed by linker conjugation to target protein ligands (e.g., WDR5). Degradation efficiency is validated using Western blotting and cellular viability assays .

Q. How can biocatalytic methods replace traditional chemical synthesis for this compound production?

  • Methodological Answer : Microbial enzymes (e.g., from Streptomyces spp.) catalyze the conversion of glutamine to (S)-3-aminopiperidine-2,6-dione via a blue pigment indigoidine intermediate. Process optimization involves pH control (6.5–7.5), substrate feeding strategies, and immobilization of enzymes on silica matrices. Biocatalytic yields are compared to chemical routes using LC-MS quantification .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Racemization is minimized by using non-polar solvents (e.g., DCM), low temperatures (0–5°C), and chiral auxiliaries (e.g., Evans oxazolidinones). Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% enantiomeric excess (ee). Chiral derivatization agents (e.g., Mosher’s acid) validate stereochemical integrity .

Q. How do solvent and temperature variations influence the crystallization of this compound-based compounds?

  • Methodological Answer : Crystallization screens using solvents like ethanol, acetonitrile, or THF at controlled cooling rates (0.1–0.5°C/min) identify optimal polymorphic forms. Solvent-antisolvent (e.g., water) methods enhance crystal uniformity. Crystal morphology is analyzed via scanning electron microscopy (SEM) .

Q. Methodological Notes for Experimental Design

  • Contradiction Handling : Discrepancies in reported yields (e.g., 33% vs. 70–80%) may arise from solvent/base choices (pyridine vs. anhydrous ammonium acetate) or purification techniques (column chromatography vs. acid-base extraction) .
  • Safety Considerations : While not a focus, researchers should note that incomplete purification may leave toxic byproducts; rigorous washing (1 M HCl, saturated NaCl) is advised .

Properties

IUPAC Name

3-aminopiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMTBZSRRLQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946287
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2353-44-8
Record name 3-Amino-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Piperidinedione, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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